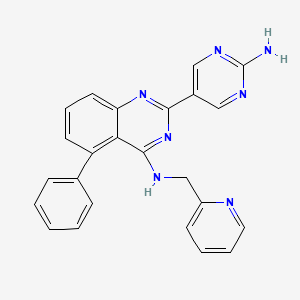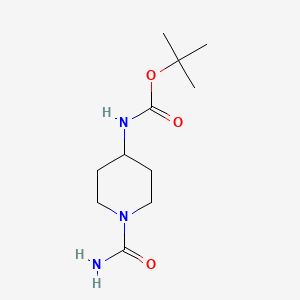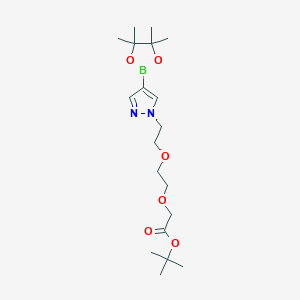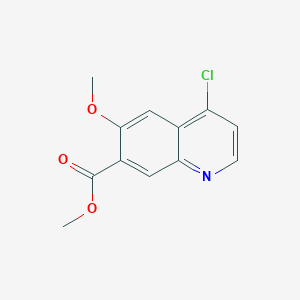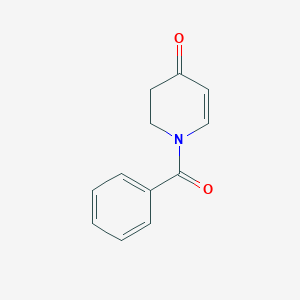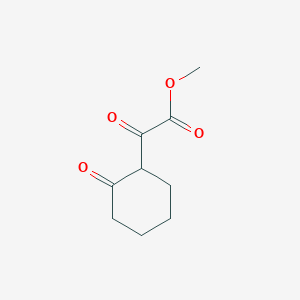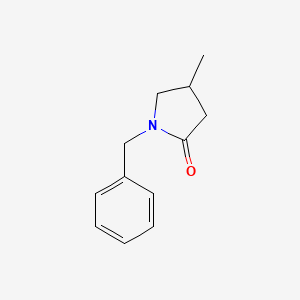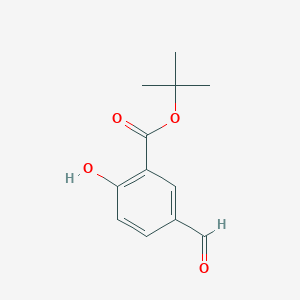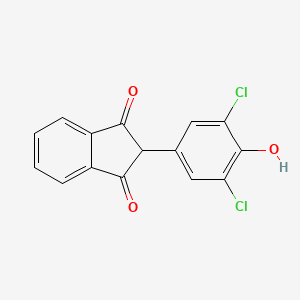![molecular formula C7H14N2O B13984655 1-Oxa-3,8-diazaspiro[4.5]decane](/img/structure/B13984655.png)
1-Oxa-3,8-diazaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxa-3,8-diazaspiro[45]decane is a heterocyclic compound characterized by a spirocyclic structure, which includes an oxygen atom and two nitrogen atoms within its ring system
Métodos De Preparación
The synthesis of 1-Oxa-3,8-diazaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This method is advantageous due to the availability of the starting materials and the relatively straightforward reaction conditions. The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to form the spirocyclic structure.
In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This can include the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
1-Oxa-3,8-diazaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can introduce various functional groups into the spirocyclic structure.
Aplicaciones Científicas De Investigación
1-Oxa-3,8-diazaspiro[4.5]decane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor modulation.
Industry: In materials science, this compound is explored for its potential use in the development of new materials with unique mechanical and chemical properties.
Mecanismo De Acción
The mechanism of action of 1-Oxa-3,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets. For instance, certain derivatives have been shown to inhibit neural calcium uptake, which can protect against brain edema and memory deficits . The compound’s effects are mediated through its binding to receptors or enzymes, modulating their activity and influencing various biochemical pathways.
Comparación Con Compuestos Similares
1-Oxa-3,8-diazaspiro[4.5]decane can be compared with other spirocyclic compounds, such as:
1-Oxa-9-azaspiro[5.5]undecane: This compound shares a similar spirocyclic structure but differs in the size and composition of its rings.
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one: This derivative includes a methyl group and exhibits distinct chemical and biological properties.
The uniqueness of 1-Oxa-3,8-diazaspiro[4
Propiedades
Fórmula molecular |
C7H14N2O |
|---|---|
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
1-oxa-3,8-diazaspiro[4.5]decane |
InChI |
InChI=1S/C7H14N2O/c1-3-8-4-2-7(1)5-9-6-10-7/h8-9H,1-6H2 |
Clave InChI |
POIQNNXFZFULGW-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC12CNCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


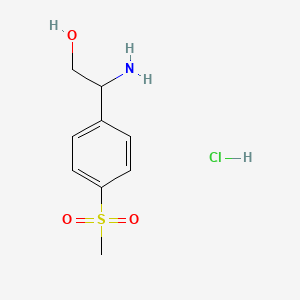
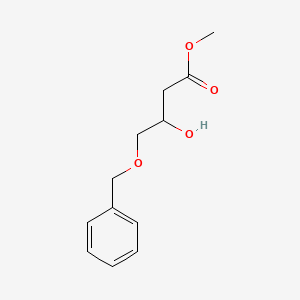
![Benzeneacetic acid, alpha-[[(5r)-4-acetyl-1-(4-chloro-2-fluorophenyl)-5-cyclohexyl-2,5-dihydro-2-oxo-1h-pyrrol-3-yl]oxy]-, methyl ester, (alphar)-](/img/structure/B13984586.png)
